molecular formula CH5NS B11747717 (Methylsulfanyl)amine

(Methylsulfanyl)amine

Cat. No.: B11747717
M. Wt: 63.12 g/mol
InChI Key: XOVSRHHCHKUFKM-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

(Methylsulfanyl)amine can be synthesized through several methods. One common approach involves the reaction of methylthiol with ammonia or an amine under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, this compound is often produced through the reaction of methylthiol with ammonia in the presence of a catalyst such as nickel or palladium. The reaction is conducted in a high-pressure reactor to maximize yield and efficiency. The product is then purified through distillation or other separation techniques.

Chemical Reactions Analysis

Types of Reactions

(Methylsulfanyl)amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: It can be reduced to form simpler amines or thiols.

    Substitution: The methylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Simpler amines and thiols.

    Substitution: Various substituted amines and thiols depending on the reagents used.

Scientific Research Applications

Chemistry

(Methylsulfanyl)amine is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and is involved in the development of new materials and catalysts.

Biology

In biological research, this compound is studied for its potential role in cellular processes and as a probe for investigating enzyme functions. It is also used in the synthesis of biologically active compounds.

Medicine

The compound has potential applications in medicinal chemistry, particularly in the design of new drugs. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound is used in the production of agrochemicals, pharmaceuticals, and specialty chemicals. Its reactivity and versatility make it valuable in various manufacturing processes.

Mechanism of Action

(Methylsulfanyl)amine exerts its effects through interactions with specific molecular targets. The amine group can form hydrogen bonds and ionic interactions with proteins and enzymes, while the methylsulfanyl group can participate in redox reactions and covalent modifications. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Methylamine: Contains only an amine group without the methylsulfanyl group.

    Ethylamine: Similar structure but with an ethyl group instead of a methylsulfanyl group.

    Thiourea: Contains a sulfur atom but in a different functional group.

Uniqueness

(Methylsulfanyl)amine is unique due to the presence of both an amine and a methylsulfanyl group. This dual functionality allows it to participate in a wider range of chemical reactions compared to similar compounds. Its ability to undergo both nucleophilic and electrophilic reactions makes it a versatile compound in synthetic chemistry and industrial applications.

Properties

Molecular Formula

CH5NS

Molecular Weight

63.12 g/mol

IUPAC Name

S-methylthiohydroxylamine

InChI

InChI=1S/CH5NS/c1-3-2/h2H2,1H3

InChI Key

XOVSRHHCHKUFKM-UHFFFAOYSA-N

Canonical SMILES

CSN

Origin of Product

United States

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